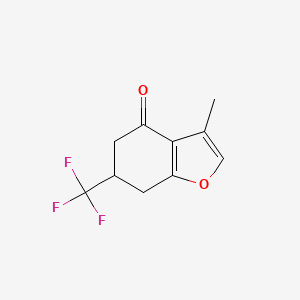![molecular formula C14H13NO3 B11804718 (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihidro-[1,4]dioxino[2,3-c]piridin-5-il)(fenil)metanol es un compuesto heterocíclico que presenta una combinación única de un anillo de dioxina y un anillo de piridina fusionados entre sí
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2,3-Dihidro-[1,4]dioxino[2,3-c]piridin-5-il)(fenil)metanol típicamente involucra los siguientes pasos:
Formación del Anillo de Dioxina: El anillo de dioxina se puede sintetizar mediante una reacción de ciclización que involucra precursores de diol y aldehído apropiados en condiciones ácidas o básicas.
Formación del Anillo de Piridina: El anillo de piridina se introduce mediante una reacción de condensación con precursores adecuados que contienen nitrógeno.
Ensamblaje Final: El paso final implica el acoplamiento de los anillos de dioxina y piridina con un grupo fenilmetanol, a menudo utilizando una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2,3-Dihidro-[1,4]dioxino[2,3-c]piridin-5-il)(fenil)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI) para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción que utilizan gas hidrógeno y un catalizador de paladio pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir varios grupos funcionales en el anillo de piridina.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄), óxido de cromo (VI) (CrO₃)
Reducción: Gas hidrógeno (H₂) con paladio sobre carbono (Pd/C)
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles
Productos Principales
Oxidación: Cetonas, ácidos carboxílicos
Reducción: Alcoholes, aminas
Sustitución: Derivados de piridina alquilados o funcionalizados
Aplicaciones Científicas De Investigación
(2,3-Dihidro-[1,4]dioxino[2,3-c]piridin-5-il)(fenil)metanol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como agente antibacteriano o antifúngico.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de (2,3-Dihidro-[1,4]dioxino[2,3-c]piridin-5-il)(fenil)metanol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Las vías exactas pueden variar según la aplicación específica, pero los objetivos comunes incluyen enzimas involucradas en el estrés oxidativo o las vías de señalización en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,3-Dihidro-[1,4]dioxino[2,3-b]piridin-7-amina
- 2,3-Dihidro-[1,4]dioxino[2,3-b]piridin-7-ol
- 2,3-Dihidro-[1,4]dioxino[2,3-b]piridina
Unicidad
En comparación con compuestos similares, (2,3-Dihidro-[1,4]dioxino[2,3-c]piridin-5-il)(fenil)metanol es único debido a su configuración estructural específica, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo dirigidos en varios campos científicos.
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl(phenyl)methanol |
InChI |
InChI=1S/C14H13NO3/c16-13(10-4-2-1-3-5-10)12-14-11(6-7-15-12)17-8-9-18-14/h1-7,13,16H,8-9H2 |
Clave InChI |
HIMUINWZYMMMOH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CN=C2C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



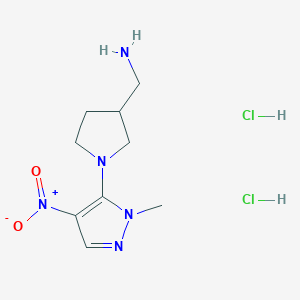
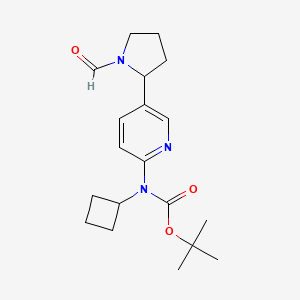

![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
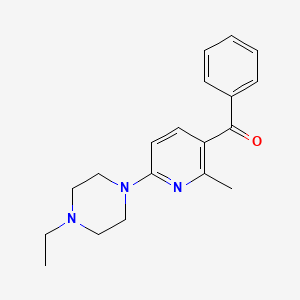
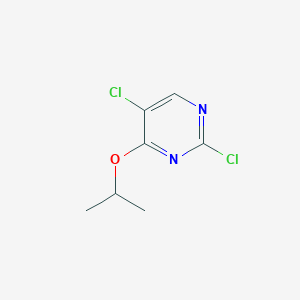
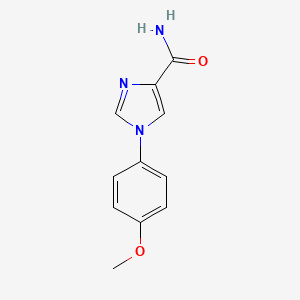
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)
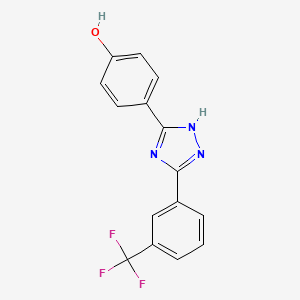
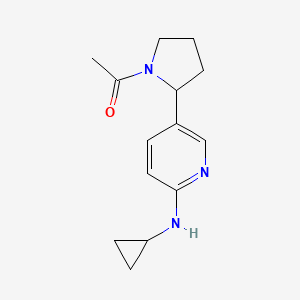
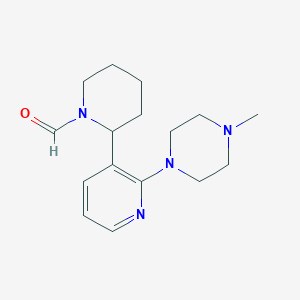
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)
